molecular formula C7H16ClNO3 B2434800 Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride CAS No. 2490401-51-7

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride

Cat. No.: B2434800
CAS No.: 2490401-51-7
M. Wt: 197.66
InChI Key: JMVYITZUDKJCAJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is a hydrochloride salt form of methyl 2-amino-3-hydroxy-4-methylpentanoate. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4(2)6(9)5(8)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVYITZUDKJCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors or transporters, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-hydroxy-4-methylpentanoate;hydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Biological Activity

Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride, a derivative of an amino acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone. The compound's molecular formula is C7H15ClN2O3.

Research suggests that this compound may interact with various biological targets, potentially influencing metabolic pathways and enzyme activities. Specifically, it is proposed to act on isomerases and may be involved in the condensation reactions necessary for the formation of phenazine ring systems, which are crucial in various biological processes .

Antimicrobial Activity

Studies indicate that methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values ranged from 64 µg/mL against Staphylococcus aureus to 256 µg/mL against Pseudomonas aeruginosa .

This suggests its potential use as a therapeutic agent in treating infections caused by resistant bacterial strains.

DNA Cleavage Activity

The compound has also shown promise in DNA cleavage studies. It was observed that at higher concentrations (200 µM and above), it could cleave plasmid DNA completely. This activity was enhanced in the presence of oxidizing agents like hydrogen peroxide, indicating potential applications in cancer therapy where DNA damage is a mechanism of action .

Antioxidant Activity

Methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride demonstrated notable antioxidant activity through the DPPH assay. As concentrations increased, so did its ability to scavenge free radicals, suggesting its role in protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : In one study, the compound was tested against multiple pathogens with varying degrees of success. It showed particularly strong activity against S. aureus (MIC: 64 µg/mL) and moderate activity against C. albicans (MIC: 128 µg/mL) .
  • DNA Interaction Studies : Another investigation focused on the compound's ability to interact with DNA, revealing that it could induce hydrolytic cleavage at certain concentrations, which could be harnessed for therapeutic strategies targeting rapidly dividing cells .
  • Antioxidant Properties : The antioxidant effects were quantified using the DPPH method, where the compound exhibited significant scavenging activity compared to standard antioxidants .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acidHydroxyl group on a phenyl ringAntioxidant properties
(2S,3S)-3-Amino-2-hydroxybutanoic acidShorter carbon chainLimited antimicrobial activity

This comparison highlights the specific advantages of methyl 2-amino-3-hydroxy-4-methylpentanoate hydrochloride due to its unique structural attributes.

Q & A

Q. How can researchers ensure compound stability during storage and experimental use?

  • Methodological Answer : The hydrochloride salt form enhances stability by reducing hygroscopicity. Store desiccated at −20°C in amber vials to prevent photodegradation. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) and avoid prolonged exposure to temperatures >25°C. Regularly validate stability via accelerated aging tests (40°C/75% RH for 4 weeks) paired with HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?

  • Methodological Answer : Discrepancies often arise from incomplete NOESY (nuclear Overhauser effect spectroscopy) data or misassigned coupling constants. To resolve, perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., using ethanol/water mixtures). Compare experimental optical rotation values ([α]D) with computational predictions (e.g., density functional theory, DFT) to confirm (2S,3R,4S) configurations. Cross-validate with chiral chromatography using amylose-based columns .

Q. What experimental designs are effective for analyzing in vivo vs. in vitro pharmacological activity discrepancies?

  • Methodological Answer : Use factorial design to test variables like bioavailability, metabolic stability, and protein binding. For in vitro assays, employ hepatic microsomes (e.g., human CYP450 isoforms) to predict metabolic pathways. In parallel, conduct pharmacokinetic studies in rodent models, measuring plasma concentrations via LC-MS/MS. Discrepancies may arise from first-pass metabolism or blood-brain barrier penetration, requiring physiologically based pharmacokinetic (PBPK) modeling .

Q. How can researchers address conflicting data on the compound’s enzyme inhibition potency?

  • Methodological Answer : Variability in IC₅₀ values may stem from assay conditions (e.g., substrate concentration, ionic strength). Standardize protocols using validated enzyme kits (e.g., serine proteases or kinases) and include positive controls (e.g., staurosporine for kinases). Perform kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Replicate studies across multiple labs to confirm reproducibility .

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